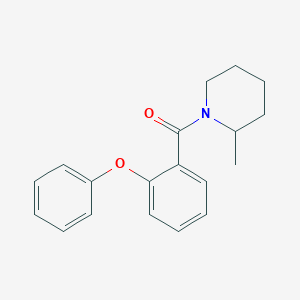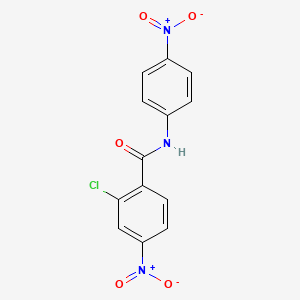
N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamide, also known as sulfaquinoxaline, is a chemical compound that belongs to the sulfa drugs class. It is widely used in the field of veterinary medicine as an antibacterial and antiprotozoal agent. Sulfaquinoxaline is a sulfonamide derivative that is known for its broad-spectrum activity against various bacterial and protozoal infections.
作用機序
The mechanism of action of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline involves the inhibition of bacterial and protozoal dihydropteroate synthase, which is an essential enzyme in the folate biosynthesis pathway. By inhibiting this enzyme, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline prevents the synthesis of folic acid, which is required for the production of nucleic acids and proteins in bacteria and protozoa. This leads to the inhibition of bacterial and protozoal growth and replication.
Biochemical and Physiological Effects:
Sulfaquinoxaline has been shown to have a high degree of efficacy against various bacterial and protozoal infections. It has also been shown to have a low toxicity profile and is generally well-tolerated by animals. Sulfaquinoxaline has been found to be rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidneys, and lungs.
実験室実験の利点と制限
Sulfaquinoxaline has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a cost-effective option for researchers. It also has a broad-spectrum activity, which makes it useful for studying a wide range of bacterial and protozoal infections. However, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline has some limitations for lab experiments. It has been shown to have a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline has been shown to have some cross-resistance with other sulfa drugs, which may limit its usefulness in certain contexts.
将来の方向性
There are several potential future directions for the study of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline. One area of interest is the development of more effective and targeted formulations of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline for the treatment of bacterial and protozoal infections. Another area of interest is the exploration of the potential use of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline in the treatment of other diseases, such as cancer. Additionally, there is a need for further research into the mechanism of action of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline and its potential interactions with other drugs and compounds.
合成法
The synthesis of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline involves the reaction of 3-isopropyl-4-methoxyaniline with diethyl sulfate, followed by the reaction of the resulting product with sulfanilic acid. The final product is obtained by the reaction of the intermediate product with sodium hydroxide. The overall synthesis process is a multistep process that requires careful control of reaction conditions and purification steps.
科学的研究の応用
Sulfaquinoxaline has been extensively studied for its antibacterial and antiprotozoal properties. It has been used to treat various bacterial infections, including respiratory and urinary tract infections, as well as protozoal infections such as coccidiosis in animals. Sulfaquinoxaline has also been studied for its potential use in the treatment of malaria in humans.
特性
IUPAC Name |
N,N-diethyl-4-methoxy-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)12-8-9-14(18-5)13(10-12)11(3)4/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPDTCVMWBJNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-methoxy-3-(propan-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5121842.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)


![N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)

![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)
